1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane
Overview
Description
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane, commonly known as 'Tetramethylcyclam' is a macrocyclic compound that belongs to the family of cyclam-based ligands. It has a unique structure that makes it an attractive molecule for various scientific research applications.
Scientific Research Applications
Synthesis and Structure Analysis
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane has been synthesized with high yield through condensation reactions. Its crystal structure was determined using X-ray diffraction, revealing a square arrangement of nitrogen atoms and chair configurations of trimethylene groups. This structural analysis contributes to a deeper understanding of its molecular symmetry and potential applications in various fields (Smith, Ekstrand, & Raymond, 1978).
Applications in Metal Complex Formation
This compound has been used to form various metal complexes. For instance, its role in synthesizing a dinitrogen ruthenium(II) macrocyclic tertiary amine complex highlights its utility in creating transition metal complexes with specific properties (Chiu, Che, & Mak, 1996). Additionally, it supports the formation of ruthenium and osmium carbene complexes, indicating its versatility in coordination chemistry (Che, Ho, & Huang, 2007).
Stabilization of High Oxidation State Metal Complexes
This macrocyclic tertiary amine has been instrumental in stabilizing high oxidation state metal complexes. Research on dihalogeno and pseudohalogeno tetraamine complexes of ruthenium(IV) demonstrates its efficacy in enhancing the stability of these complexes, which is significant for advanced materials and catalysis applications (Che, Wong, & Poon, 1986).
Involvement in Disproportionation Reactions
The compound also plays a role in disproportionation reactions. It has been used to investigate the reaction mechanisms and product formation in ruthenium(III) nitro complexes in aqueous media, providing insights into reaction kinetics and pathways (Wong, Che, Yip, Wang, & Mak, 1992).
Interaction with Various Metal Ions
Studies have demonstrated its interaction with different metal ions such as Cd2+, Hg2+, and Pb2+. The nuclear magnetic resonance study of these complexes and the X-ray crystal structure analysis of the cadmium complex reveal detailed information about the ligand-metal interactions, which are vital for designing specific metal-ligand systems (Alcock, Curzon, Moore, & Pierpoint, 1984).
properties
IUPAC Name |
1,5,9,13-tetramethyl-1,5,9,13-tetrazacyclohexadecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N4/c1-17-9-5-11-18(2)13-7-15-20(4)16-8-14-19(3)12-6-10-17/h5-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWONSCWAHMKWLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CCCN(CCCN(CCC1)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327766 | |
Record name | NSC683850 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70233-56-6 | |
Record name | NSC683850 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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